Mycophenolic Acid

描述

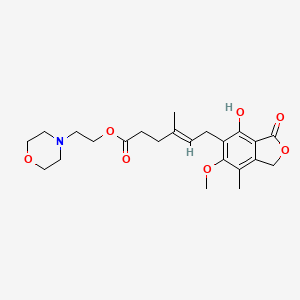

Structure

3D Structure

属性

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041070 | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 3.55e-02 g/L | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24280-93-1, 483-60-3 | |

| Record name | Mycophenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24280-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methylhex-4-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024280931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | mycophenolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mycophenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mycophenolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYCOPHENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU9DX48N0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141°C, 141 °C | |

| Record name | Mycophenolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mycophenolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action of Mycophenolic Acid in Immune Regulation

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

A central mechanism by which mycophenolic acid exerts its immunosuppressive effects is through the inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). drugbank.comwikipedia.orgnih.govfpnotebook.commsjonline.orgsiemens-healthineers.compharmgkb.orgnih.govnih.govresearchgate.netrndsystems.comfda.govoup.commdpi.com

Specific and Reversible Inhibition of IMPDH Isoforms

This compound is a potent, selective, non-competitive, and reversible inhibitor of IMPDH. drugbank.comwikipedia.orgnih.govfpnotebook.commsjonline.orgsiemens-healthineers.compharmgkb.orgnih.govnih.govresearchgate.netrndsystems.comfda.govoup.commdpi.comnpra.gov.myuio.no There are two main isoforms of IMPDH in humans: IMPDH type I (IMPDH1) and IMPDH type II (IMPDH2). aai.orgpharmgkb.orgnih.govuwks.ac.idacs.orgnih.govpnas.orgcore.ac.uk While IMPDH1 is expressed in most cell types, IMPDH2 is predominantly expressed in activated lymphocytes and is upregulated during cell proliferation. aai.orgpharmgkb.orgnih.govuwks.ac.idacs.orgnih.govpnas.orgaai.org MPA exhibits a significantly higher potency for inhibiting IMPDH2 compared to IMPDH1, with some studies indicating a 4 to 5-fold greater inhibitory effect on the type II isoform. aai.orgpharmgkb.orgnih.govuio.nouwks.ac.id This differential inhibition contributes to the selective targeting of lymphocytes by MPA. pharmgkb.org MPA inhibits IMPDH by binding to the NAD site after NADH release, causing a conformational change in the enzyme that traps an intermediate. uio.nocore.ac.uknih.govacs.org The interaction of MPA with IMPDH can also lead to the formation of protein aggregates, which is reversible by the addition of guanosine (B1672433) triphosphate (GTP). core.ac.ukresearchgate.net

Impact on De Novo Purine (B94841) Synthesis Pathway

IMPDH plays a crucial role as the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. drugbank.comwikipedia.orgdrugbank.comnih.govfpnotebook.commsjonline.orgpharmgkb.orgnih.govresearchgate.netrndsystems.comfda.govoup.commdpi.compnas.orgcore.ac.ukaai.orgnih.govresearchgate.net This pathway is essential for converting inosine monophosphate (IMP) to xanthine (B1682287) monophosphate (XMP), which is then further converted to guanosine monophosphate (GMP). drugbank.comdrugbank.comfpnotebook.compharmgkb.orgmdpi.comcore.ac.uk GMP is subsequently converted to guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are vital for the synthesis of RNA and DNA, respectively. drugbank.comdrugbank.comfpnotebook.compharmgkb.org By inhibiting IMPDH, MPA effectively blocks this rate-limiting step, leading to a depletion of intracellular guanine nucleotide pools. drugbank.comdrugbank.comnih.govfpnotebook.commsjonline.orgsiemens-healthineers.comsiemens-healthineers.compharmgkb.orgresearchgate.netrndsystems.comfda.govoup.commdpi.comuwks.ac.idaai.orgresearchgate.netresearchgate.netbrieflands.comnih.gov This depletion directly interferes with DNA and RNA synthesis, particularly in rapidly proliferating cells like activated lymphocytes. drugbank.comdrugbank.comnih.govfpnotebook.comsiemens-healthineers.comsiemens-healthineers.comrndsystems.comfda.gov

Differential Effects on Lymphocyte Purine Metabolism (T- and B-lymphocytes vs. Other Cell Types)

Lymphocytes, specifically T and B cells, are highly dependent on the de novo purine synthesis pathway to generate the guanine nucleotides required for proliferation and function. frontiersin.orgaai.orgdrugbank.comwikipedia.orgnih.govfpnotebook.commsjonline.orgsiemens-healthineers.comsiemens-healthineers.compharmgkb.orgresearchgate.netfda.govoup.comnih.govaai.orgnih.gov In contrast, most other cell types can utilize a salvage pathway to recycle pre-existing purine bases, making them less reliant on de novo synthesis. wikipedia.orgfpnotebook.commsjonline.orgpharmgkb.orgfda.govoup.com This differential dependence on the de novo pathway is the basis for MPA's selective cytostatic effects on lymphocytes. drugbank.comnih.govfpnotebook.commsjonline.orgpharmgkb.orgfda.govoup.comnih.gov While MPA primarily targets guanine nucleotide synthesis, some research suggests it may also affect ATP and pyrimidine (B1678525) synthesis in lymphocytes, though not in an integrated manner. researchgate.net

Cellular and Molecular Immunosuppressive Effects

The inhibition of IMPDH and the subsequent depletion of guanine nucleotides by this compound lead to a range of cellular and molecular effects that contribute to its immunosuppressive properties. frontiersin.orgaai.orgdrugbank.comscielo.brdrugbank.comnih.govmsjonline.orgnih.govnih.govresearchgate.netrndsystems.comuwks.ac.idaai.orgnih.govresearchgate.netnih.gov

Inhibition of Lymphocyte Proliferation and Maturation

A primary effect of MPA is the potent inhibition of T and B lymphocyte proliferation. frontiersin.orgaai.orgdrugbank.comdrugbank.comnih.govmsjonline.orgsiemens-healthineers.comsiemens-healthineers.comnih.govnih.govresearchgate.netrndsystems.comfda.govoup.comaai.orgnih.govresearchgate.netnih.gov By depleting the necessary nucleotide precursors, MPA interferes with DNA synthesis, effectively blocking the cell cycle, particularly at the G1/S phase transition. aai.orgdrugbank.comdrugbank.comnih.govuwks.ac.idaai.orgnih.govresearchgate.netaai.org This prevents the rapid clonal expansion of lymphocytes that occurs during an immune response. frontiersin.orgmsjonline.org Studies have shown that MPA inhibits mitogen-induced proliferation of peripheral blood lymphocytes, an effect that can be reversed by the addition of guanosine. aai.org Furthermore, MPA can inhibit the maturation and differentiation of lymphocytes. frontiersin.orgaai.org For instance, it has been shown to inhibit the differentiation of primary human B cells into plasma cells and prevent antibody production. aai.orgdrugbank.comnih.govmsjonline.orgsiemens-healthineers.comsiemens-healthineers.comrndsystems.com MPA can also affect the expression of lymphocyte surface antigens, such as CD3, CD8, and CD25, which are involved in lymphocyte activation. plos.org

Suppression of Antibody Formation

This compound suppresses antibody formation by inhibiting the proliferation and differentiation of B lymphocytes. nih.govresearchgate.netdrugbank.compharmgkb.org B cells require de novo purine synthesis for their rapid proliferation and differentiation into antibody-producing plasma cells. drugbank.comnih.gov By inhibiting IMPDH, MPA depletes the necessary guanosine nucleotides, thereby blocking these processes. drugbank.compharmgkb.orgnih.gov Studies have shown that MPA significantly inhibits the proliferation and differentiation of primary human B cells stimulated under various conditions. nih.gov This inhibition prevents plasma cell differentiation and subsequent antibody production from both healthy controls and individuals with autoimmune conditions like rheumatoid arthritis. nih.gov While MPA potently suppresses immunoglobulin secretion from activated primary B cells, terminally differentiated plasma cells appear less susceptible to this inhibition. nih.gov This is likely due to the downregulation of IMPDH2, the primary target of MPA, in plasma cells. nih.gov Research in patients with granulomatosis with polyangiitis (GPA) also indicates that MPA decreases the frequency of IL-6+ and IL-10+ B cells in vitro. acrabstracts.org

Modulation of Cytokine Production and Immune Tolerance

This compound influences immune responses by modulating cytokine production. MPA can inhibit the synthesis of inflammatory cytokines. nih.govasm.org Studies have shown that MPA can reduce the production of cytokines such as IL-12 and TNF-α by dendritic cells. asm.orgaai.org In a mouse model of Crohn's disease, MMF treatment significantly inhibited the mRNA expression and serum levels of pro-inflammatory cytokines including IFN-γ, TNF-α, IL-12, IL-6, and IL-1β. nih.govmdpi.com However, it did not inhibit the expression of IL-10 mRNA. nih.govmdpi.com This suggests that MPA can down-regulate pro-inflammatory cytokines, potentially contributing to immune tolerance. nih.govmdpi.com

Effects on Dendritic Cell Maturation and Monocyte Proliferation

This compound affects the maturation and function of dendritic cells (DCs). nih.govasm.orgaai.orgoup.comnih.gov MPA treatment can impair the upregulation of co-stimulatory molecules on DCs in response to maturation signals like TNF-α, although its effect can vary depending on the stimulus. nih.govoup.com For instance, MPA reduced TNFα-induced phenotype maturation in human DCs but had no effect after LPS activation, suggesting a preferential effect on the TNFα signaling pathway, possibly through inhibiting p38MAPK phosphorylation. nih.gov MPA-treated DCs may exhibit a mature migratory phenotype but have impaired ability to stimulate allogeneic T-cell proliferation. oup.comnih.gov This impairment can occur via both direct and indirect pathways. oup.comnih.gov MPA also decreases the production of cytokines like IL-12 by DCs. asm.orgaai.org

MPA also impacts monocytes. It can inhibit the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells. nih.govresearchgate.netdrugbank.com This can reduce the recruitment of lymphocytes and monocytes to sites of inflammation. nih.govresearchgate.netpharmgkb.org MPA treatment of monocytes has been shown to decrease their attachment to endothelial cells and attenuate the upregulation of adhesion molecules and MHC-II expression in response to LPS. oup.com MPA may also induce apoptosis in monocytes. oup.com

Impact on Regulatory T (Treg) Cells

The impact of this compound on regulatory T (Treg) cells appears to be complex and subject to varying findings. Some studies suggest that MMF may facilitate the differentiation of Tregs from conventional T cells. ctrjournal.org Conversely, other research indicates that MMF can have dose-dependent negative effects on Tregs, potentially impairing their viability and proliferative capacity in vitro. ctrjournal.org One study found that MPA increased T cell regulatory apoptosis with SEB stimulation. nih.gov In patients with systemic lupus erythematosus (SLE), MMF treatment was associated with reductions in both Th17-type and Treg-type CD4+ T cells. stanford.edu However, another study suggested that MPA, through preferential inhibition of IL-17, might favorably influence the Treg/Th17 balance. nih.gov Research in canine lymphocytes showed that the influence of MPA on the expansion of Treg cells and lymphocyte apoptosis was ambiguous and dependent on the mechanism of cellular activation. plos.org

Mechanisms Beyond Immunosuppression

Beyond its well-established immunosuppressive actions, this compound possesses other biological properties, including antiviral and antifungal activities. nih.govcapes.gov.br

Mechanisms Beyond Immunosuppression

Antiviral Properties

This compound has demonstrated broad-spectrum antiviral activity against various viruses in vitro. microbiologyresearch.orgmdpi.comnih.govresearchgate.netnih.gov Its antiviral effects are linked to its inhibition of IMPDH, which depletes the intracellular guanosine pool necessary for viral RNA replication. mdpi.comnih.gov Studies have shown MPA to be effective against viruses such as vaccinia, herpes simplex, Semliki Forest, encephalomyocarditis, Coxsackie, and influenza viruses in tissue culture. microbiologyresearch.org The antiviral effect of MPA against influenza viruses, for example, can be completely reversed by guanosine supplementation, highlighting the role of guanosine nucleotide depletion in its mechanism. researchgate.netnih.gov MPA has also been shown to inhibit Hepatitis C Virus (HCV) infection in vitro and in vivo, and it can act synergistically with interferon-α (IFN-α). nih.gov This synergy may involve the stimulation of interferon-stimulated genes (ISGs), such as interferon regulatory factor 1 (IRF1). nih.gov

Antibacterial Properties

Beyond its well-known immunosuppressive effects, this compound has a history rooted in antimicrobial discovery. It was initially identified as an antibiotic produced by Penicillium stoloniferum and Penicillium brevi-compactum. uio.nonih.gov Historically, this compound was shown to inhibit the growth of Bacillus anthracis. uio.noncats.io Research has indicated that MPA possesses antibacterial properties against certain microorganisms. ncats.iomicrobiologyresearch.orgeurekaselect.com

Anticancer and Antiangiogenesis Activities

This compound has demonstrated anticancer and antiangiogenesis activities, mechanisms that are also linked to its inhibition of IMPDH. IMPDH activity is often found to be upregulated in various neoplastic cells, making it a target for cancer therapy. tandfonline.complos.org MPA's inhibition of IMPDH leads to a depletion of guanosine nucleotides, which are essential for the proliferation of rapidly dividing cancer cells. researchgate.netplos.org This can result in the inhibition of cancer cell proliferation and the induction of apoptosis in various cancer cell lines. plos.org

Moreover, MPA exhibits antiangiogenesis effects, which involve the inhibition of new blood vessel formation that is crucial for tumor growth and metastasis. aacrjournals.org Studies have shown that MPA can potently inhibit the proliferation, invasion, and migration of endothelial cells, as well as their ability to form tube-like structures in vitro. aacrjournals.org These antiangiogenic effects may be mediated, in part, through the modulation of signaling pathways such as MYC signaling in endothelial cells. aacrjournals.org While MPA has shown direct antiproliferative effects on cancer cells in vitro, its antitumor effects in vivo can be variable and may involve modulating the tumor microenvironment and inhibiting angiogenesis. aacrjournals.orgnih.govdntb.gov.ua

Antifibrotic Effects

Accumulating evidence suggests that this compound possesses antifibrotic properties, impacting the excessive accumulation of extracellular matrix that characterizes fibrotic conditions. nih.govcapes.gov.br MPA has been shown to inhibit the proliferation of various non-immune cells that contribute to fibrosis, including fibroblasts, smooth muscle cells, renal tubular cells, and mesangial cells, in response to proliferative stimuli. nih.govcapes.gov.br

Studies in animal models of both immune-mediated and non-immune-mediated renal damage have indicated that MPA can ameliorate renal lesions, reducing indicators of fibrosis such as mesangial matrix deposition, interstitial fibrosis, myofibroblast infiltration, and glomerular sclerosis. nih.govnih.gov In humans, beneficial effects have been observed in reducing proteinuria in certain kidney conditions and in the context of chronic allograft nephropathy and calcineurin inhibitor toxicity, suggesting a reduction in both immune- and non-immune-mediated renal damage contributing to fibrosis. nih.govcapes.gov.br The antifibrotic action may also involve the induction of neutral endopeptidase, an enzyme that degrades angiotensin II, a molecule implicated in fibrotic processes. nih.gov

Here is a summary of the effects of this compound discussed:

| Effect | Mechanism | Cell Types Affected (Examples) |

| Immunosuppression | Inhibition of IMPDH, depleting guanosine nucleotides | Activated T and B Lymphocytes |

| Antibacterial | Inhibition of growth (specific mechanisms may vary) | Bacillus anthracis, certain other microorganisms |

| Anticancer | Inhibition of IMPDH, antiproliferative, induction of apoptosis | Various cancer cell lines |

| Antiangiogenesis | Inhibition of endothelial cell proliferation, migration, tube formation | Endothelial cells, Fibroblasts |

| Antifibrotic | Inhibition of non-immune cell proliferation, reduction of matrix deposition | Fibroblasts, Smooth Muscle Cells, Renal Tubular Cells, Mesangial Cells |

Pharmacokinetics and Pharmacodynamics of Mycophenolic Acid

Absorption and Bioavailability Considerations

Following oral administration, the absorption and bioavailability of mycophenolic acid are key determinants of systemic exposure. pharmgkb.orgdrugbank.comeur.nlnih.govnih.gov

Role of Prodrug Hydrolysis

Mycophenolate mofetil (MMF), an ester prodrug of MPA, is rapidly and extensively absorbed from the gastrointestinal tract. oatext.comdrugbank.commims.commims.com After absorption, MMF undergoes rapid and complete hydrolysis to the active this compound. nih.govub.edunih.gov This conversion is primarily mediated by carboxylesterases (CES), particularly CES1 and CES2, located in the gut wall, blood, liver, and other tissues. nih.govdrugbank.comnih.govcaymanchem.com Studies have indicated that hepatic carboxylesterases, especially CES1, play a significant role in MMF bioactivation. nih.gov The rapid conversion of MMF to MPA means that MMF is generally not detectable in plasma after administration. pharmgkb.org The oral bioavailability of MPA following MMF administration typically ranges from 80.7% to 94%. pharmgkb.orgnih.govub.edu

Distribution of this compound

Following absorption, this compound is distributed throughout the body. nih.gov

Protein Binding Characteristics (e.g., Albumin Binding)

This compound is highly bound to plasma proteins, primarily albumin. pharmgkb.orgnih.govdrugbank.comdrugbank.comhres.ca In patients with normal renal and liver function, the protein binding of MPA ranges from 97% to 99%. nih.govub.edu The free, unbound fraction of MPA is considered to be the pharmacologically active component. eur.nl The major metabolite, this compound glucuronide (MPAG), also exhibits high protein binding to plasma albumin, approximately 82% at normal therapeutic concentrations. drugbank.com Competition for albumin binding sites between MPA and MPAG can occur, and at elevated MPAG concentrations, such as in renal impairment, the binding of MPA may decrease, potentially increasing the free fraction. drugbank.comub.eduhres.cafrontiersin.org

Volume of Distribution

The volume of distribution of this compound has been reported in pharmacokinetic studies. At steady state, the volume of distribution of MPA is approximately 54 L. nih.govdrugbank.comhres.ca During the elimination phase, the volume of distribution has been noted to be higher, around 112 L. nih.govdrugbank.com The volume of distribution for the prodrug, mycophenolate mofetil, has been reported between 3.6 to 4.0 L/kg. drugbank.com

Here is a table summarizing some pharmacokinetic parameters:

Metabolism and Biotransformation Pathways

This compound undergoes extensive metabolism, primarily in the liver, gastrointestinal tract, and kidneys. nih.govnih.govub.edu The main metabolic pathway is glucuronidation, mediated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs). nih.govnih.govdrugbank.comub.eduoup.com The major metabolite formed is the pharmacologically inactive phenolic glucuronide, this compound 7-O-glucuronide (MPAG). nih.govnih.govdrugbank.comdrugbank.comub.eduresearchgate.net MPAG is typically present in plasma at much higher concentrations than MPA. nih.gov

A minor, but pharmacologically active, metabolite is the acyl glucuronide (AcMPAG). nih.govdrugbank.comnih.govub.eduoup.comresearchgate.net While MPAG is the predominant metabolite in terms of exposure, AcMPAG has pharmacological activity comparable to MPA. nih.govdrugbank.comnih.gov The AUC ratio of MPA:MPAG:acyl glucuronide at steady state is approximately 1:24:0.28. drugbank.com

Minor metabolic pathways may also involve UDP-glucosyltransferase, forming MPA phenol (B47542) glucoside (MPG), although the activity of this metabolite is currently unknown. researchgate.net While cytochrome P450 enzymes may be involved to some extent, glucuronidation is the primary metabolic route for MPA. researchgate.net

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

The primary metabolic pathway for this compound is phase II glucuronidation, a process mediated by UDP-glucuronosyltransferases (UGTs) located in the liver, gastrointestinal tract, and kidneys. pharmgkb.orgnih.govontosight.ai This conjugation with glucuronic acid is crucial for the elimination of MPA and the termination of its pharmacological activity. ontosight.ai

Major Metabolite: this compound 7-O-Glucuronide (MPAG)

The predominant metabolite formed through glucuronidation is this compound 7-O-glucuronide (MPAG). pharmgkb.orgnih.govontosight.ai MPAG is a phenolic glucuronide and is generally considered pharmacologically inactive. drugbank.comnih.gov Despite its inactivity, MPAG is the most abundant metabolite of MPA, with its area under the concentration-time curve (AUC) being, on average, more than 20 times higher than that of MPA. drugbank.compsu.edu

Active Metabolite: Acyl Glucuronide (AcMPAG)

In addition to MPAG, a minor but pharmacologically active metabolite, the acyl glucuronide (AcMPAG), is also formed. drugbank.comnih.gov AcMPAG is generated by the glucuronidation of the carboxylic group of MPA. nih.gov While it is a minor metabolite, AcMPAG has demonstrated comparable pharmacological potency to MPA in some studies and may contribute to both the immunosuppressive effects and potentially some adverse effects observed with mycophenolate mofetil therapy. drugbank.comnih.govalfred.org.auresearchgate.net AcMPAG has been shown to inhibit lymphocyte proliferation and may bind covalently to proteins. researchgate.net The AUC ratio of MPA:MPAG:AcMPAG at steady state is approximately 1:24:0.28. drugbank.com

Involvement of Specific UGT Isoforms (e.g., UGT1A8, UGT1A9, UGT2B7)

Several UGT isoforms are involved in the glucuronidation of this compound. UGT1A9 and UGT2B7 are identified as the main UGT isoforms responsible for MPA glucuronidation, largely due to their significant expression in the liver and kidneys. ontosight.aipsu.edunih.govresearchgate.net UGT1A9 plays a predominant role in the hepatic metabolism of MPA, being the major enzyme involved in the formation of MPAG. nih.govnih.gov Studies using heterologously expressed UGTs and chemical inhibition experiments have indicated that UGT1A9 is responsible for a substantial portion of MPAG production in the liver, kidney, and intestinal mucosa. psu.edunih.govresearchgate.net

UGT2B7 is primarily involved in the formation of the acyl glucuronide, AcMPAG. researchgate.netnih.govnih.gov While UGT2B7 is the main isoform producing AcMPAG in significant amounts, selective inhibition of UGT2B7 only moderately reduces AcMPAG production, suggesting potential involvement of other enzymes or pathways. nih.govresearchgate.net

Other UGT isoforms, such as UGT1A8, UGT1A1, UGT1A7, and UGT1A10, also play roles in MPA glucuronidation, although generally to a lesser extent. nih.govnih.gov UGT1A8 is primarily an extrahepatic enzyme found in the kidney and gastrointestinal tract and is associated with the glucuronidation of MPA to MPAG. nih.govnih.gov Genetic polymorphisms in UGT genes, particularly UGT1A9 and UGT2B7, have been shown to influence MPA pharmacokinetics and contribute to inter-individual variability in drug exposure. nih.govnih.govnih.govresearchgate.net

Enterohepatic Recirculation of MPAG

This compound undergoes extensive enterohepatic recirculation, a process significantly influenced by its major metabolite, MPAG. nih.govnih.govjst.go.jp MPAG is excreted into the bile, primarily via the canalicular multidrug resistance-associated protein 2 (MRP2). pharmgkb.orgnih.govub.edu Once in the gastrointestinal tract, MPAG can be de-glucuronidated by bacterial enzymes present in the gut flora, converting it back to the active parent drug, MPA. pharmgkb.orgnih.govjst.go.jp This regenerated MPA can then be reabsorbed from the intestine, leading to a secondary peak in MPA plasma concentration observed typically 6 to 12 hours after oral administration. pharmgkb.orgnih.gov

Elimination and Excretion Pathways

This compound and its metabolites are primarily eliminated from the body through excretion, with the kidneys playing a major role. pharmgkb.orgontosight.aiub.edu The main route of excretion for this compound is the urinary excretion of its major metabolite, MPAG. pharmgkb.orgnih.govdrugbank.com Approximately 87% of the administered dose is excreted in the urine as MPAG, with negligible amounts of unchanged MPA (<1%) found in urine. pharmgkb.orgnih.gov

The excretion of MPAG and AcMPAG into urine occurs via both glomerular filtration and active tubular secretion. nih.govnih.gov Active tubular secretion of these glucuronides is mediated by transporters, including organic anion transporters (OATs) such as hOAT1 and hOAT3, and the multidrug resistance-associated protein 2 (MRP2). pharmgkb.orgnih.govub.edu

Biliary excretion also contributes to the elimination of MPAG and AcMPAG, facilitating the enterohepatic recirculation process. pharmgkb.orgnih.govub.edu MPAG and AcMPAG are transported into bile via MRP2. pharmgkb.orgnih.govub.edu Fecal excretion accounts for a smaller proportion of the eliminated dose, around 5.5%. nih.gov

The mean elimination half-life of MPA ranges from 9 to 17 hours, while the mean elimination half-life of its major metabolite, MPAG, is typically longer, ranging between 13 and 17 hours. pharmgkb.orgdrugbank.com Renal function significantly influences the clearance of both MPAG and AcMPAG, as their elimination is primarily through the kidneys. ub.edu

Here is a data table summarizing key pharmacokinetic parameters:

| Parameter | Value (approximate) | Notes | Source |

| Oral Bioavailability (from MMF) | 80.7% to 94% | In healthy volunteers and transplant patients | pharmgkb.orgnih.gov |

| Protein Binding (MPA) | >98% | Primarily to albumin | nih.govdrugbank.comalfred.org.au |

| AUC Ratio (MPA:MPAG:AcMPAG) | 1:24:0.28 | At steady state | drugbank.com |

| Urinary Excretion (as MPAG) | 87% | Primary elimination route | pharmgkb.orgnih.gov |

| Urinary Excretion (as MPA) | <1% | Negligible amount | pharmgkb.orgnih.gov |

| Fecal Excretion | ~5.5% | Contributes to elimination | nih.gov |

| Elimination Half-life (MPA) | 9 to 17 hours | Mean range | pharmgkb.orgnih.gov |

| Elimination Half-life (MPAG) | 13 to 17 hours | Mean range | drugbank.com |

| Mean Clearance (MPA) | 140 mL/min | drugbank.com | |

| Mean Renal Clearance (MPAG) | 15.5 mL/min | drugbank.com | |

| Enterohepatic Recirculation | Contributes ~40% to MPA AUC | Mediated by MPAG deconjugation and reabsorption | ub.edu |

Renal Excretion of Metabolites

This compound undergoes extensive metabolism, primarily through glucuronidation, in the liver, gastrointestinal tract, and to a lesser extent, the kidney. oatext.comub.edu The main metabolite is the inactive this compound 7-O-glucuronide (MPAG). oatext.comub.edudrugbank.comoup.com A minor but pharmacologically active metabolite is the acyl glucuronide (AcMPAG). ub.edudrugbank.comoup.com

While renal clearance of unchanged MPA is negligible, its metabolites, MPAG and AcMPAG, are predominantly excreted into the urine. ub.edudrugbank.com This excretion primarily occurs via active tubular secretion. ub.eduoup.com Approximately 60% of MPA is eliminated in the urine as MPAG in stable renal transplant patients, with only about 3% eliminated as unchanged MPA. drugbank.com

Role of Transporters (e.g., MRP2, OATP1B1, OATP1B3, P-gp)

Membrane transporters play a significant role in the disposition of this compound and its metabolites. Several transporters are involved in the uptake and efflux processes in various tissues, including the liver, kidney, and intestine.

MRP2 (Multidrug Resistance-associated Protein 2): MPAG and AcMPAG are substrates for the canalicular efflux transporter MRP2 (encoded by the ABCC2 gene), which is involved in their excretion into bile. pharmgkb.orgub.edu MRP2 also participates in the renal excretion of MPAG into urine via active tubular secretion. ub.edufrontiersin.org

OATP1B1 and OATP1B3 (Organic Anion Transporting Polypeptides 1B1 and 1B3): These uptake transporters, located on the sinusoidal membrane of hepatocytes, are involved in the uptake of circulating MPAG into the liver. pharmgkb.orgresearchgate.netresearchgate.net Studies using OATP-transfected human embryonic kidney cells have shown that cells expressing OATP1B1 and OATP1B3 significantly accumulate MPAG. pharmgkb.org Genetic polymorphisms in the SLCO1B1 and SLCO1B3 genes encoding these transporters can influence MPAG pharmacokinetics. pharmgkb.orgresearchgate.netresearchgate.nettandfonline.com

P-gp (P-glycoprotein): There is some evidence suggesting a minor role for P-glycoprotein (encoded by ABCB1) in the oral absorption of MPA. researchgate.net However, polymorphisms in ABCB1 have not been consistently associated with MPA pharmacokinetics. researchgate.net

The transport of MPAG into bile via MRP2 is linked to the enterohepatic circulation of MPA. MPAG excreted in bile can be de-glucuronidated by bacterial enzymes in the gastrointestinal tract, regenerating MPA, which can then be reabsorbed. pharmgkb.orgdrugbank.com This process can lead to a secondary peak in MPA plasma concentration several hours after oral administration. oatext.comdrugbank.com

Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are used to assess the biological effect of a drug at its site of action. For this compound, which targets lymphocyte proliferation, key pharmacodynamic biomarkers include IMPDH activity and lymphocyte proliferation assays.

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Activity

This compound exerts its immunosuppressive effect by inhibiting IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides in lymphocytes. pharmgkb.orgresearchgate.netmdpi.com Measuring IMPDH activity in peripheral blood mononuclear cells (PBMCs) or lymphocytes can serve as a direct pharmacodynamic biomarker of MPA's effect. pharmgkb.orgnih.govresearchgate.netnih.govpsu.edunih.gov

Studies have shown an inverse relationship between MPA concentration and IMPDH activity, with maximum enzyme inhibition typically coinciding with peak MPA concentrations. nih.govresearchgate.net The inhibition of IMPDH activity is stronger in stimulated PBMCs compared to non-stimulated cells, reflecting the dependence of rapidly proliferating lymphocytes on the de novo purine (B94841) synthesis pathway. nih.govresearchgate.net Pre-transplant IMPDH activity has been explored as a potential marker to help guide initial MPA dosing in pediatric kidney transplant recipients. nih.govnih.gov

While IMPDH activity is a direct measure of target inhibition, its assessment can be labor-intensive, and standardized target values are still being defined. mdpi.com

Clinical Pharmacokinetics and Therapeutic Drug Monitoring Research

Inter-individual Variability in Mycophenolic Acid Exposure

Significant inter-individual variability in the pharmacokinetics of this compound has been widely observed in various patient populations, including renal and liver transplant recipients, as well as those with autoimmune diseases nih.govnih.goveur.nltandfonline.comfrontiersin.orgfrontiersin.orgiu.eduubc.cajfda-online.com. This variability can be substantial, with reported five to ten-fold differences in dose-normalized MPA exposure frontiersin.org.

Several factors contribute to this observed variability. These include genetic variations, drug interactions, differences in gastrointestinal absorption, renal function, hepatic function, albumin levels, hemoglobin levels, patient age, gender, and time after transplantation nih.goveur.nltandfonline.comfrontiersin.orgiu.edubmj.comalfred.org.aupharmgkb.org. For instance, MPA clearance has been shown to significantly increase with increasing renal function, albumin level, and hemoglobin, while decreasing with higher cyclosporine predose levels nih.gov. These variables can explain a notable portion of both between-patient and within-patient variability in MPA exposure nih.gov. Time-dependent changes in plasma protein binding and age-related differences in MPA metabolism have also been identified as contributors to inter- and intra-individual variability, particularly in hematopoietic stem cell transplant patients iu.edu.

Studies have explored the influence of demographic factors like gender on MPA pharmacokinetics. Some research indicates gender-related differences in MPA pharmacokinetic parameters, including a potentially higher MPA clearance in males compared to females, although findings can vary across studies eur.nl.

Area Under the Concentration-Time Curve (AUC) and Trough Level Monitoring

While AUC is considered the gold standard for MPA TDM, its measurement typically requires multiple blood samples collected over a dosing interval, which can be inconvenient and costly alfred.org.aunih.govfrontierspartnerships.org. As a more practical alternative, trough level monitoring (measuring the MPA concentration just before the next dose) is often used in routine clinical practice alfred.org.aufrontierspartnerships.orguiowa.edunih.gov.

Despite the limitations, some publications suggest a correlation between trough levels and clinical outcome in renal transplantation, and target trough levels have been proposed in certain conditions like lupus nephritis bmj.comnih.govfrontierspartnerships.orguiowa.edu. For instance, in lupus nephritis, a meta-analysis indicated a strong association between both MPA AUC and trough concentration (C0) with renal response bmj.com.

Limited sampling strategies (LSS) have been developed to estimate MPA AUC with fewer blood samples, offering a compromise between the comprehensiveness of full AUC monitoring and the convenience of trough level monitoring frontiersin.orgubc.caalfred.org.aufrontierspartnerships.orgnih.gov. These strategies utilize a limited number of time points to calculate AUC based on validated algorithms frontiersin.orgubc.caalfred.org.aufrontierspartnerships.orgnih.gov.

Analytical Methods for this compound Quantification

Accurate and reliable quantification of this compound in biological samples is fundamental for both pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed and employed for this purpose. These methods can broadly be categorized into chromatographic techniques and immunoassays nih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for the determination of MPA in plasma and other biological matrices ubc.canih.govmdpi.com61.8.75researchgate.netnih.govtbzmed.ac.irclinlabint.comresearchgate.netsemanticscholar.orgtbzmed.ac.ir. HPLC-UV methods offer adequate sensitivity, selectivity, and specificity for measuring clinically relevant concentrations of MPA clinlabint.com.

Sample preparation for HPLC-UV typically involves protein precipitation nih.govresearchgate.netnih.govtbzmed.ac.irresearchgate.netsemanticscholar.orgtbzmed.ac.ir. Chromatographic separation is commonly achieved using reversed-phase columns (e.g., C8 or C18) with a mobile phase consisting of a mixture of aqueous buffer and organic solvent, often acetonitrile (B52724) or methanol (B129727) nih.govresearchgate.netnih.govtbzmed.ac.irresearchgate.net. UV detection is typically performed at wavelengths around 210, 254, 304, or 305 nm, where MPA absorbs light nih.govresearchgate.netnih.govtbzmed.ac.ir.

While HPLC-UV methods are cost-effective and commonly available in clinical laboratories, they can sometimes be lengthy due to sample preparation steps and chromatographic run times semanticscholar.org. The sensitivity of HPLC-UV methods can vary, with reported lower limits of quantification (LLOQ) ranging from 0.04 mg/L to 1000 ng/mL (equivalent to 1 mg/L) depending on the specific method and matrix 61.8.75nih.govtbzmed.ac.ir. Internal standardization is often employed to improve the accuracy and precision of HPLC-UV assays nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a reference method for quantifying MPA and its metabolites in biological samples due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes alfred.org.aunih.govmdpi.comnih.gov. LC-MS/MS methods offer advantages such as improved sensitivity and reduced run times compared to some HPLC-UV methods 61.8.75semanticscholar.org.

Sample preparation for LC-MS/MS often involves simple protein precipitation 61.8.75nih.gov. Chromatographic separation is performed using LC, followed by detection using a tandem mass spectrometer jfda-online.comalfred.org.au61.8.75nih.govlcms.cznih.govresearchgate.netnih.govpreprints.org. LC-MS/MS allows for the selective detection of MPA based on its mass-to-charge ratio and characteristic fragmentation pattern, minimizing interference from matrix components and metabolites 61.8.75nih.govlcms.cznih.govpreprints.org. Multiple reaction monitoring (MRM) mode is commonly used for quantitative analysis 61.8.75nih.govpreprints.org.

LC-MS/MS methods can effectively separate MPA from its glucuronide metabolites, such as this compound 7-O-glucuronide (MPAG) and acyl-mycophenolic acid glucuronide (AcMPAG), which can interfere with some immunoassay methods jfda-online.comnih.govlcms.czresearchgate.netnih.govwaters.com. Reported LLOQ values for MPA using LC-MS/MS are typically in the low ng/mL range, demonstrating high sensitivity 61.8.75nih.govnih.gov.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is an advanced form of LC-MS/MS that utilizes smaller particle size columns and higher mobile phase flow rates, resulting in faster separation times, improved peak resolution, and increased sensitivity jfda-online.com61.8.75nih.govlcms.cznih.govresearchgate.netnih.govpreprints.orgwaters.com. UPLC-MS/MS methods are particularly well-suited for high-throughput analysis in clinical research and TDM settings nih.gov.

Similar to conventional LC-MS/MS, UPLC-MS/MS methods for MPA quantification typically involve protein precipitation for sample preparation nih.govlcms.czpreprints.org. The rapid chromatographic separation achieved with UPLC allows for shorter run times, often in the range of 3 to 7 minutes nih.govlcms.czwaters.com. Detection is performed using tandem mass spectrometry, providing high specificity and sensitivity jfda-online.comnih.govlcms.cznih.govresearchgate.netnih.govpreprints.orgwaters.com.

UPLC-MS/MS methods can effectively separate MPA from its metabolites, including MPAG and AcMPAG, which is crucial for accurate quantification nih.govlcms.czpreprints.orgwaters.com. These methods have demonstrated good linearity, accuracy, and precision over a wide range of MPA concentrations jfda-online.com61.8.75nih.govnih.govnih.govpreprints.org.

Immunoassays (EMIT, PETINIA, CEDIA)

Immunoassays, such as Enzyme Multiplied Immunoassay Technique (EMIT), Particle Enhanced Turbidimetric Inhibition Immunoassay (PETINIA), and Cloned Enzyme Donor Immunoassay (CEDIA), are automated techniques commonly used in clinical laboratories for their convenience and high throughput mdpi.comnih.govresearchgate.netnih.gov.

However, a significant limitation of immunoassays for MPA monitoring is their potential for overestimation of MPA concentrations due to cross-reactivity with its metabolites, particularly MPAG jfda-online.comnih.govresearchgate.netnih.govresearchgate.netnih.gov. This cross-reactivity can lead to a positive bias when compared to chromatographic methods like HPLC-UV or LC-MS/MS jfda-online.comnih.govresearchgate.netnih.govnih.gov. The degree of overestimation can vary depending on the specific immunoassay kit and the concentrations of MPA and its metabolites in the sample nih.gov.

Studies comparing immunoassays (PETINIA and EMIT) with HPLC-UV have shown that immunoassay methods can yield significantly higher mean MPA concentrations nih.gov. For example, one study reported that PETINIA measured mean MPA concentrations that were significantly higher than those measured by HPLC-UV (2.36 ± 1.30 mcg/mL vs. 1.82 ± 1.23 mcg/mL), with a mean bias of 0.54 mcg/mL nih.gov. Similarly, EMIT showed a mean bias of 1.91 mcg/mL compared to HPLC nih.gov.

Despite the issue of cross-reactivity, immunoassays are still used in some clinical laboratories, especially those serving transplantation TDM, due to their automation capabilities mdpi.com. However, therapeutic ranges for MPA are primarily based on data obtained using more specific chromatographic techniques nih.gov.

IMPDH Inhibition Assay

The immunosuppressive effect of this compound is directly linked to its ability to inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, a pathway predominantly utilized by proliferating lymphocytes. oatext.comnih.gov MPA inhibits IMPDH by trapping a covalent nucleotide-enzyme intermediate. nih.gov

Research into IMPDH inhibition assays provides insights into the pharmacodynamic effects of MPA. Studies have evaluated the relationship between MPA concentrations and IMPDH activity, often in peripheral blood mononuclear cells (PMNCs). researchgate.net An in vivo assay using Saccharomyces cerevisiae has been developed to monitor the formation of the covalent nucleotide-enzyme intermediate, demonstrating that different IMPDH isoforms can exhibit varying drug sensitivities. nih.gov This assay could potentially serve as a tool for detecting drug-inactivated IMPDH in patients receiving MPA therapy. nih.gov

Furthermore, studies have explored the relationship between unbound (free) MPA concentrations and IMPDH inhibition, postulating that the free fraction is responsible for the immunosuppressive effects. nih.gov While a good correlation between total and free MPA concentrations has been observed, significant intra- and inter-individual variability in the bound fraction exists. nih.gov An Emax model analysis relating free MPA concentrations to IMPDH inhibition yielded an estimated EC50 value that aligns with reported in vitro values for IMPDH II inhibition. nih.gov

Research has also investigated the combined effects of MPA with other compounds on IMPDH inhibition. For instance, studies evaluating the combination of aminolevulinic acid (ALA) and MPA have shown that ALA can moderately inhibit IMPDH and, at higher concentrations, its presence can significantly reduce IMPDH inhibition relative to MPA alone. mdpi.com

Note: The data above is illustrative and based on reported research findings on IMPDH inhibition by MPA. mdpi.com

Development of Novel and Rapid Analytical Techniques (e.g., Electroanalytical Methods)

Accurate and timely measurement of this compound concentrations is essential for therapeutic drug monitoring and pharmacokinetic studies. While traditional laboratory methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are widely used and offer high sensitivity and selectivity, they often require skilled operators, can be costly, and involve extensive analysis time. mmu.ac.ukresearchgate.net Immunoassays are also utilized but may have limitations in specificity compared to chromatographic methods. mmu.ac.uk

The development of novel and rapid analytical techniques, such as electroanalytical methods, is an area of ongoing research. mmu.ac.uknih.gov Electroanalysis offers potential advantages, including affordability, portability, rapid analysis times, and the ability to provide sensitive and selective measurements, potentially supporting on-site analysis. mmu.ac.uknih.gov These techniques utilize electrochemical principles to detect and quantify analytes. Research is exploring the application of electroanalytical approaches for the measurement of both mycophenolate mofetil and this compound. mmu.ac.uknih.gov

Other rapid methods, such as ion-pair reversed-phase liquid chromatography with fluorescence detection (RP-LC with fluorescence detection), have been developed for the determination of MPA in human plasma. nih.gov Such methods often involve simple sample preparation steps, like single-step protein precipitation, and can achieve rapid run times with good linearity, precision, and a low limit of detection. nih.gov

Pharmacokinetic Modeling and Simulation

Pharmacokinetic (PK) modeling and simulation play a crucial role in understanding the disposition of this compound, characterizing variability, and predicting drug exposure. researchgate.netjst.go.jp Given the substantial inter-individual variability in MPA pharmacokinetics, pharmacometric analysis is of significant clinical benefit for individualizing therapy. jst.go.jp

Population pharmacokinetic models have been developed to describe MPA behavior in various patient populations, including those undergoing solid organ transplantation. jst.go.jpfrontiersin.org These models often utilize approaches such as parametric population modeling, nonparametric population modeling, and physiologically-based pharmacokinetics (PBPK) modeling. jst.go.jp PBPK models, for instance, have been used to improve the prediction of MPA absorption and enterohepatic recycling. jst.go.jp

Studies employing PK modeling and simulation have investigated the differences in MPA PK properties between different post-transplant stages, such as the early and stable phases in renal transplant patients. frontiersin.org These analyses have revealed significant differences in parameters like apparent clearance (CL/F) and volume of distribution (V/F) between these stages. frontiersin.org Monte Carlo simulations, based on these models, can be used to simulate optimal dosing regimens for patients at different stages to achieve target exposure levels. frontiersin.orgnih.gov

PK modeling is also used to evaluate the impact of various factors on MPA disposition, including protein binding. Studies in animal models, such as Nagase analbuminemic rats, combined with modeling and simulation, have helped to quantitatively clarify that free MPA concentration is a more suitable biomarker for the immunosuppressive effect compared to total MPA concentration. nih.gov

Pharmacokinetic models have also been applied to analyze and compare MPA disposition following different routes of administration, such as intravenous, oral, and novel routes like supralingual administration, helping to understand differences in bioavailability and absorption characteristics. mdpi.com

Therapeutic Drug Monitoring Strategies and Optimization

Therapeutic drug monitoring (TDM) of this compound is a strategy employed to optimize treatment outcomes by targeting drug exposure within a defined therapeutic window. oatext.comnih.gov The significant variability in MPA pharmacokinetics makes a "one size fits all" dosing approach suboptimal, and studies have shown a correlation between MPA exposure and clinical outcomes, such as the risk of acute rejection in transplant recipients. oatext.comoup.com

The area under the concentration-time curve over 12 hours (AUC0-12h) is widely considered the most relevant pharmacokinetic parameter for MPA exposure and has been correlated with efficacy. oatext.comnih.gov A commonly accepted therapeutic window for MPA AUC0-12h in renal transplant patients ranges from 30 to 60 mg·h/L. oatext.comnih.gov

Various strategies for TDM have been explored to estimate MPA AUC0-12h, including full pharmacokinetic profiles and limited sampling strategies (LSS). frontiersin.orgnih.gov LSS aim to predict the AUC based on a smaller number of blood samples, offering a more practical approach in clinical settings. frontiersin.orgnih.gov Studies have evaluated the performance of different LSS models, such as those using 4-point samples, in predicting MPA exposure through methods like Bayesian estimation and regression equations. frontiersin.org

Despite the rationale for TDM, the optimal strategies and their impact on clinical outcomes are still areas of research and debate. oatext.comoup.com Prospective studies have been conducted to compare concentration-controlled MPA therapy with fixed-dose regimens to further clarify the role of TDM in improving therapeutic potential. oatext.comoatext.com While some studies suggest that targeting MPA exposure may lead to better efficacy outcomes, particularly in specific patient populations or with reduced concomitant immunosuppression, others have questioned the utility of routine MPA TDM based on trough levels alone. oatext.comoatext.comoup.com The relationship between MPA exposure and toxicity also requires further investigation to define the upper limits of a target AUC range. researchgate.net

The potential of using a pharmacodynamic-based optimal treatment strategy, focusing on the target enzyme IMPDH, is also being discussed as a potential avenue for optimizing MPA therapy. researchgate.netjst.go.jp

Compound Names and PubChem CIDs:

Mycophenolic Acid in Preclinical Research Models

In Vitro Studies on Cellular Mechanisms

In vitro studies provide controlled environments to investigate the direct effects of MPA on various cell types and their underlying mechanisms.

Effects on Lymphocyte Subpopulations and Activation Markers

In vitro studies have demonstrated that MPA inhibits the proliferation of human peripheral blood lymphocytes stimulated with phytohaemagglutinin (PHA) nih.gov. This inhibition is evident in the reduction of the S-phase of the cell cycle nih.gov. MPA also impacts the expression of lymphocyte activation markers. Studies have shown that MPA reduces the PHA-induced increase in mean fluorescence intensity (MFI) of HLA-DR expression on B-lymphocytes and the number of CD25 positive B-lymphocytes nih.gov. While PHA stimulation increased CD25 expression and MFI on T-lymphocytes, MPA co-incubation reduced these effects nih.gov. In canine peripheral lymphocytes stimulated with mitogens, MPA decreased the expression of lymphocyte surface antigens CD3, CD8, and CD25, with negligible impact on CD4 and CD21 expression plos.orgnih.gov. The influence of MPA on the percentage of CD4+CD25+ T and CD4+CD25+FoxP3+ T lymphocyte subpopulations varied depending on the cell activation mechanism and MPA concentration, with a marked decrease observed in cells cultured with ConA and MPA at various concentrations plos.orgnih.gov.

Data on the effect of MPA on activation markers in human lymphocytes stimulated with PHA:

| Lymphocyte Type | Activation Marker | PHA Stimulation Effect | MPA Co-incubation Effect (vs. PHA alone) |

| B-lymphocytes | HLA-DR (MFI) | Increased | Reduced |

| B-lymphocytes | CD25 (%) | Increased | Reduced |

| T-lymphocytes | HLA-DR (Expression) | Not influenced | Reduced (PHA-induced effects) |

| T-lymphocytes | CD25 (Expression & MFI) | Increased | Reduced |

Data on the effect of MPA on surface antigens in canine lymphocytes:

| Lymphocyte Type | Surface Antigen | MPA Effect |

| Canine Lymphocytes | CD3 | Decreased expression |

| Canine Lymphocytes | CD8 | Decreased expression |

| Canine Lymphocytes | CD25 | Decreased expression |

| Canine Lymphocytes | CD4 | Negligible impact |

| Canine Lymphocytes | CD21 | Negligible impact |

Studies in Pancreatic Cancer Cell Lines

Research has explored the potential anti-cancer activity of MPA in pancreatic cancer cell lines. High-throughput screening identified MPA as an active agent with an antiangiogenesis mode of action researchgate.netnih.gov. Exposure of pancreatic cancer cell lines to MPA resulted in growth inhibition and reduced the expression of vascular endothelial growth factor (VEGF) researchgate.netnih.gov. This effect was reversed by supplementing the media with guanosine (B1672433), supporting an IMPDH-dependent mechanism researchgate.netnih.gov. Studies have evaluated the dose response (IC50) of various pancreatic cancer cell lines, such as CFPAC1, S2-013, and KPC cells, to MPA under both normoxia and hypoxia, and investigated the potential for rescuing cell viability with different metabolites metabolism-cancer.com. Rescue of cell viability upon MPA treatment was observed with guanine (B1146940), guanosine, and 2'-deoxyguanosine, but not effectively with hypoxanthine (B114508) or xanthine (B1682287) metabolism-cancer.com. Metabolomic analysis revealed a significant increase in inosine (B1671953) concentration and a decrease in xanthine monophosphate (XMP) and guanosine monophosphate (GMP) concentrations in response to MPA treatment metabolism-cancer.com. An unexpected finding was a significant increase in hypoxanthine concentration, suggesting MPA may block its degradation or salvage metabolism-cancer.com.

Studies on Intestinal Epithelial Barrier Function and Oxidative Stress

MPA can cause gastrointestinal adverse effects, and studies have investigated its impact on the intestinal epithelial barrier. Research suggests that MPA induces intestinal barrier dysfunction through mitochondrial reactive oxygen species (ROS) nih.govresearchgate.netnih.gov. In vitro studies using Caco-2 cells have shown that MPA increases intracellular and mitochondrial ROS production, promoting oxidative stress nih.govresearchgate.net. This oxidative stress is linked to tight junction (TJ) proteins and apoptosis, contributing to abnormalities in intestinal barrier function nih.govresearchgate.net. MPA treatment led to reduced expression of TJ proteins like ZO-1 and occludin, and increased apoptosis in intestinal epithelial cells nih.govresearchgate.net. Low concentrations of MPA were found to cause mitochondrial damage, induce hyperpolarization of the mitochondrial membrane potential, and lead to the translocation of Cytochrome C and Bax proteins from the cytoplasm to the mitochondria nih.govresearchgate.net. Antioxidants like N-acetylcysteine (NAC) and mitochondrial protectants like SS-31 have been shown to effectively restore TJ protein expression, reduce apoptosis, and decrease ROS levels in MPA-treated intestinal epithelial cells in vitro nih.govresearchgate.net.

In Vivo Animal Models

In vivo animal models are crucial for understanding the effects of MPA in a complex biological system, particularly in the context of transplantation and immune responses.

Studies in Allograft Rejection Models (e.g., Kidney, Heart)

Mycophenolate mofetil (MMF), a prodrug of MPA, has been extensively studied in animal models of allograft rejection. MMF has demonstrated efficacy in prolonging the survival of various organ allografts in several animal species, including kidney and heart allografts oup.comopenaccessjournals.com. In a canine renal allograft model, oral administration of MMF significantly increased allograft survival compared to control dogs receiving no immunosuppression hres.ca. MMF has also been shown to reverse ongoing acute rejection in rat cardiac allograft models hres.ca. Furthermore, in vivo studies have indicated that MMF inhibits graft coronary artery disease in rat cardiac allografts and cynomologous monkey-to-baboon cardiac xenografts oup.comoup.com. It has also been shown to attenuate functional, morphological, and immunohistochemical changes associated with chronic rejection in rat renal allografts oup.com.

Data on allograft survival in a canine renal allograft model:

| Treatment Group | Median Graft Survival (MST) |

| Control (no immunosuppression) | 8.1 days |

| MMF (40 mg/kg/day orally) | 36 days |

Immunosuppressive Effects in Mice

In vitro studies initially indicated the potential of mycophenolic acid as a powerful immunosuppressant, leading to in vivo evaluations in mice nih.govcapes.gov.br. Experiments in murine models have demonstrated that MPA possesses potent lymphocyte-selective immunosuppressive effects nih.govcapes.gov.br. Mycophenolate mofetil (MMF), a prodrug of MPA, was developed to improve oral bioavailability and has been extensively studied in animal models nih.govcapes.gov.br. Numerous tests in various species, including mice, have shown that MMF, alone or in combination with other immunosuppressants, can prolong the survival of allografts of different organs nih.govcapes.gov.br. MMF has also been found to be useful in prolonging xenograft survival in animal models nih.govcapes.gov.br. Studies in mice have shown that MMF treatment can induce depletion of CD4+ and CD8+ T cells and B cells in lymphoid tissues, including lymph nodes and the spleen frontiersin.org. The active metabolite, MPA, effectively prevents the proliferation of T and B cells frontiersin.org.

Effects on Canine Lymphocytes

This compound, the active metabolite of mycophenolate mofetil, has been investigated for its influence on canine lymphocytes, particularly in the context of canine autoimmune diseases plos.orgnih.govnih.gov. In vitro studies using peripheral blood mononuclear cells from healthy dogs cultured with mitogens and varying MPA concentrations (1 μM, 10 μM, or 100 μM) have provided insights into its effects plos.orgnih.govnih.gov. MPA was found to inhibit the activity of stimulated canine lymphocytes by blocking activation and proliferation plos.orgnih.govnih.gov. The influence of MPA on apoptosis in canine lymphocytes was dependent on the mechanism of cell activation and MPA concentration plos.orgnih.govnih.gov. A decrease in the expression of lymphocyte surface antigens such as CD3, CD8, and CD25 was observed, while the impact on CD4 and CD21 expression was negligible plos.orgnih.govnih.gov. The negative influence on FoxP3 expression was dependent on cell stimulation plos.orgnih.gov. Ex vivo studies using a mitogen-stimulated T cell proliferation assay in healthy beagle dogs administered MMF or a modified-release MPA formulation also showed concentration-dependent inhibition of T cell proliferation correlated with MPA plasma concentration frontiersin.org.

Pancreatic Cancer Xenograft Models

Preclinical research has explored the potential anticancer activity of this compound, including studies in pancreatic cancer xenograft models researchgate.netnih.govresearchgate.net. High-throughput screening identified MPA as an active agent with an antiangiogenesis mode of action researchgate.netnih.gov. Exposure of pancreatic cancer cell lines to MPA resulted in growth inhibition and reduced expression of VEGF, which was reversible by supplementing media with guanosine, supporting an IMPDH-dependent mechanism researchgate.netnih.gov. In preclinical in vivo studies using a panel of six human-derived pancreatic cancer xenografts, MPA showed moderate inhibition of tumor growth and reduced VEGF expression researchgate.netnih.gov. Another study using a human U87 tumor subcutaneous xenograft model in BALB/c nude mice, despite U87 cells showing resistance to MPA in vitro, demonstrated significant inhibition of tumor growth (approximately 70% after day 14) in MMF-treated mice compared to controls aacrjournals.org. This suggests a significant role for the tumor microenvironment in the in vivo response to MPA aacrjournals.org. Microvessel density and pericyte coverage were markedly reduced in MMF-treated tumors aacrjournals.org.

Models of Systemic Sclerosis-Associated Interstitial Lung Disease (SSc-ILD)

Mycophenolate mofetil has been used in clinical practice for patients with systemic sclerosis (SSc) acrabstracts.org. Preclinical studies have investigated the effects of MMF in animal models of SSc-associated interstitial lung disease (SSc-ILD) acrabstracts.orgresearchgate.netclinexprheumatol.orgnih.gov. A study comparing the activity of nintedanib (B1663095) and MMF in a transgenic Fra2 mouse model of SSc-ILD found that MMF had only mild antifibrotic effects and no effect on pulmonary vascular remodeling acrabstracts.orgresearchgate.netclinexprheumatol.orgnih.gov. Fibrosis was quantified by Ashcroft scoring, fold change in fibrotic area, and hydroxyproline (B1673980) content researchgate.netclinexprheumatol.org. While nintedanib effectively ameliorated pulmonary fibrosis and vascular remodeling in this model, MMF's effects on these parameters were minimal or not statistically significant across different outcomes acrabstracts.orgresearchgate.netclinexprheumatol.orgnih.gov. An abstract also describes the use of a nanostructured prodrug of MMF in a preclinical model of mild ILD, administered intratracheally, which appeared to revert ILD-dependent symptoms ersnet.org.

Pharmacokinetic Studies in Rodents

Here is a summary of some pharmacokinetic data in rodents:

| Species | Administration Route | Dose (MPA equivalent) | Half-life (approx.) | Key Observation | Source |

| Rat | Intravenous | 0.5 mg/kg | 10.5 hours | Plasma profile studied | mdpi.com61.8.75 |

| Rat | Oral | 0.5 mg/kg | 7.4 hours | Multiple peaks due to EHR | mdpi.com |

| Rat | Oral | 90 mg/kg | 12.9 hours | Single oral administration | nih.gov |

| Mouse | Not specified | Not specified | 5 hours | Plasma half-life | fda.gov |

| Rat | Oral (with PEG400) | 40 mg/kg (of MMF) | Not specified | Elevated plasma concentrations, increased tissue content | mdpi.com |

Nanocarrier and Novel Delivery System Research

The development of nanocarriers and novel delivery systems for this compound aims to improve its pharmacokinetic profile, reduce systemic toxicity, and enhance targeted delivery nih.govmdpi.comresearchgate.nettandfonline.comresearchgate.netahajournals.orgmdpi.com. Conventional drug delivery of immunosuppressants often requires high systemic levels, leading to toxic side effects nih.govresearchgate.net. Nanotechnology offers promising platforms to potentially reduce drug doses and minimize toxicity nih.govresearchgate.netresearchgate.net.

Studies have explored various nanocarrier systems for MPA and its prodrug MMF:

PLGA Nanoparticles: FDA-approved poly(lactic-co-glycolic acid) (PLGA) nanoparticles have been investigated for MPA delivery in murine models of skin transplantation nih.govresearchgate.net. Intermittent treatment with MPA-encapsulated NPs (NP-MPA) significantly extended allograft survival compared to intermittent conventional MPA treatment, even at a much lower MPA concentration nih.govresearchgate.net. NP-MPA was endocytosed by dendritic cells, leading to upregulation of programmed death ligand-1 (PD-L1) and decreased ability to prime alloreactive T cells nih.govresearchgate.net. The ability of NP-MPA to promote allograft survival was partly PD-L1 dependent nih.govresearchgate.net.

Bovine Serum Albumin (BSA) Nanoparticles: BSA nanoparticles have been evaluated as a vehicle for delivering MPA and ribavirin (B1680618) for antiviral therapeutics mdpi.com. BSA-based NPs effectively encapsulated MPA, achieving encapsulation efficiencies of approximately 10% mdpi.com. These NPs exhibited particle sizes between 60 and 100 nm and showed superior antiviral properties compared to non-encapsulated agents in cellular viral infection models, with significant reductions in effective doses mdpi.com.

Chitosan Nanoparticles: Chitosan (CHT) nanoparticles have been explored for the controlled release of mycophenolate mofetil tandfonline.com. CHT-based MMF-loaded nanoparticles (CHT/MMF-NPs) were developed using the ionic gelation method tandfonline.com. These nanoparticles were approximately 260 ± 17 nm in diameter with a smooth surface and showed high entrapment efficiency (99%) tandfonline.com. In vitro dissolution studies indicated a diffusion-type controlled and sustained drug release over 24 hours tandfonline.com.

Liposomes: Liposomal delivery of this compound, sometimes in combination with other agents like quercetin, has been investigated mdpi.comfrontiersin.org. Studies have shown that MPA-loaded liposomes can demonstrate higher efficacy in inhibiting enzyme activity in cell lines compared to free MPA, potentially due to increased internalization of liposomes frontiersin.org. Pharmacokinetic analysis in animal models has shown that combinations of MPA-loaded liposomes can result in higher AUC and half-life values compared to free MPA frontiersin.org.

Glucosamine Conjugation: 2-glucosamine, the basic unit of chitosan, has been used for kidney-targeted delivery of this compound ahajournals.org. MPA was conjugated to 2-glucosamine via a stable linker ahajournals.org. Uptake of the glucosamine-fused MPA by cultured proximal tubule cells was significantly reduced by megalin inhibition, indicating megalin targeting as part of the renal specificity of this delivery strategy ahajournals.org.

These studies highlight the potential of various nanocarrier systems and novel delivery approaches to improve the therapeutic index of this compound by enhancing delivery and potentially reducing systemic exposure and associated toxicities.

Drug Interactions and Pharmacogenomics of Mycophenolic Acid

Drug-Drug Interactions Affecting Mycophenolic Acid Pharmacokinetics and Pharmacodynamics

This compound (MPA) is an immunosuppressive agent with wide interindividual pharmacokinetic (PK) variability. nih.gov Its complex PK profile makes it susceptible to drug-drug interactions (DDIs) with many commonly co-administered agents in transplant recipients. nih.gov These interactions can significantly alter MPA exposure, potentially leading to adverse outcomes such as allograft rejection or toxicity. nih.govnih.gov The main mechanisms behind these interactions involve interference with MPA's metabolism, absorption, and enterohepatic recirculation.

Interactions with Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus)

Calcineurin inhibitors (CNIs) are frequently used in combination with mycophenolate mofetil (MMF), the prodrug of MPA. nih.govnih.gov However, a clinically significant DDI exists between cyclosporine and mycophenolate. nih.gov Concomitant administration of cyclosporine can reduce the MPA area under the curve (AUC), a measure of total drug exposure, by approximately 30-50%. empathia.ai In contrast, tacrolimus (B1663567) does not have a clinically relevant effect on the pharmacokinetics of MPA. nih.govfrontiersin.org

| Interacting Drug | Effect on this compound (MPA) | Mechanism |

|---|---|---|